REACTION_CXSMILES
|
[I:1][C:2]1[C:3](=O)[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.P(Cl)(Cl)(Cl)=O.[CH3:15][O-].[Na+].[C:18](=[O:20])=O>C(N(CC)C1C=CC=CC=1)C.CO>[CH3:15][O:8][C:5]1[N:4]=[C:3]([O:20][CH3:18])[C:2]([I:1])=[CH:7][N:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
IC=1C(NC(NC1)=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
sodium methoxide
|
Quantity
|
28.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The phosphorus oxychloride was distilled off (some product co-distills off)
|
Type
|
ADDITION
|
Details
|
cautiously poured over ice (1 L) and solid sodium bicarbonate keeping the internal temperature at or below -20° C. (
|
Type
|
TEMPERATURE
|
Details
|
by cooling in a dry-ice acetone bath)
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
ADDITION
|
Details
|
the reaction mixture was adjusted to pH 7 by addition of solid sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the organic fractions dried by passage through phase
|
Type
|
ADDITION
|
Details
|
The crude solution of 2,4-dichloro-5-iodopyrimidine was immediately added dropwise to a solution
|
Type
|
ADDITION
|
Details
|
This addition
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The column was eluted with 90:10 hexanes
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a white solid as the title compound
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |